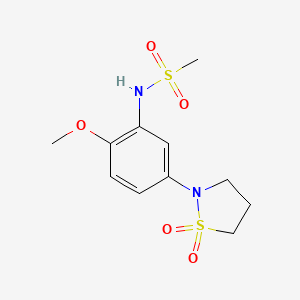
Ácido 2,3,4,5-tetrahidro-1,4-benzoxazepina-9-carboxílico clorhidrato
Descripción general
Descripción
2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a carboxylic acid group and a hydrochloride salt.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound is utilized in the production of various chemical intermediates and specialty chemicals.
Métodos De Preparación
The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride involves several steps. One common method includes the cyclization of substituted isoindole derivatives to form the benzoxazepine ring. This process often requires specific reaction conditions, such as the use of microwave heating or catalytic cycloaddition reactions . Industrial production methods may involve one-pot synthesis procedures, which streamline the process and improve yield .
Análisis De Reacciones Químicas
2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted benzoxazepine derivatives with potential biological activity .
Mecanismo De Acción
The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, which can result in therapeutic effects such as anti-cancer or anti-inflammatory actions .
Comparación Con Compuestos Similares
2,3,4,5-Tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
2,3,4,5-Tetrahydro-1,4-benzothiazepine: This compound has a sulfur atom in place of the oxygen in the benzoxazepine ring, leading to different chemical properties and biological activities.
2,3,4,5-Tetrahydro-1,4-benzodiazepine: With a nitrogen atom replacing the oxygen, this compound exhibits distinct pharmacological effects, particularly in the central nervous system.
The uniqueness of 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid hydrochloride lies in its specific structure, which allows for versatile chemical modifications and a broad range of applications in scientific research and industry .
Propiedades
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c12-10(13)8-3-1-2-7-6-11-4-5-14-9(7)8;/h1-3,11H,4-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRQVSJCUNAEIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=CC=C2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-(2-(2,4-dimethylthiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2361931.png)

![1-((1-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2361934.png)
![1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]piperidine-4-carboxamide](/img/structure/B2361935.png)


![3-(2-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2361940.png)




![N-(3-methylsulfanylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2361949.png)


